AMARA peptide acetate

Description

BenchChem offers high-quality AMARA peptide acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AMARA peptide acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C64H119N27O19S |

|---|---|

Molecular Weight |

1602.9 g/mol |

IUPAC Name |

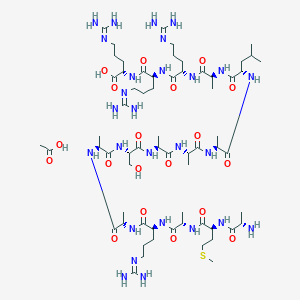

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C62H115N27O17S.C2H4O2/c1-28(2)26-42(56(103)81-36(10)49(96)85-38(17-13-22-73-60(66)67)54(101)86-39(18-14-23-74-61(68)69)55(102)87-41(58(105)106)19-15-24-75-62(70)71)88-50(97)33(7)77-45(92)30(4)76-47(94)32(6)82-57(104)43(27-90)89-51(98)34(8)78-46(93)31(5)79-52(99)37(16-12-21-72-59(64)65)84-48(95)35(9)80-53(100)40(20-25-107-11)83-44(91)29(3)63;1-2(3)4/h28-43,90H,12-27,63H2,1-11H3,(H,76,94)(H,77,92)(H,78,93)(H,79,99)(H,80,100)(H,81,103)(H,82,104)(H,83,91)(H,84,95)(H,85,96)(H,86,101)(H,87,102)(H,88,97)(H,89,98)(H,105,106)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75);1H3,(H,3,4)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |

InChI Key |

JJRZMKJUCFIDJN-ARTDHNELSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

AMARA Peptide: Sequence, Structural Dynamics, and Applications in Kinase Assays

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The AMARA peptide is a highly specific, synthetic minimal substrate widely utilized in biochemical assays to measure the activity of AMP-activated protein kinase (AMPK), Salt-Inducible Kinases (SIKs), and their plant ortholog, SnRK1. By isolating the core recognition motifs required for kinase binding and replacing non-essential amino acids with neutral alanine residues, the AMARA peptide provides a high-fidelity, low-noise substrate for both radiometric and luminescent kinase assays. This whitepaper details the structural biology of the AMARA peptide, the causality behind its sequence design, and step-by-step, self-validating protocols for its application in high-throughput drug discovery.

Biochemical Profile & Sequence Analysis

The AMARA peptide was engineered to optimize the signal-to-noise ratio in in vitro kinase assays. Full-length protein substrates (such as Acetyl-CoA Carboxylase) often possess multiple phosphorylation sites and complex tertiary structures that can lead to off-target phosphorylation by contaminating kinases in semi-purified samples.

To circumvent this, researchers developed the AMARA sequence based on the naturally occurring recognition motif of the SAMS peptide, but systematically mutated non-essential residues to Alanine [1]. This structural choice minimizes steric hindrance and eliminates alternative phospho-acceptor sites, ensuring that phosphorylation occurs strictly at Serine-7 .

Table 1: Physicochemical Properties of AMARA Peptide

| Property | Value |

| Amino Acid Sequence | Ala-Met-Ala-Arg-Ala-Ala-Ser -Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH |

| Phosphorylation Site | Serine-7 (Ser7) |

| Molecular Weight | 1542.8 g/mol |

| Chemical Formula | C₆₂H₁₁₅N₂₇O₁₇S |

| Isoelectric Point (pI) | ~12.0 (Highly basic due to Arginine residues) |

| Typical Salt Form | Trifluoroacetate (TFA) salt |

| Solubility | ~1 mg/mL in Water, PBS (pH 7.2), or DMSO |

Structural Biology: The Causality of Substrate Recognition

The interaction between AMPK/SIK and the AMARA peptide is not random; it is governed by precise electrostatic and hydrophobic interactions within the kinase's catalytic cleft. The sequence AMARAASAAALARRR contains specific positional determinants relative to the Ser7 phospho-acceptor (denoted as position P0):

-

Hydrophobic Anchors (P-5 and P+4): The Methionine at position 2 (P-5) and the Leucine at position 11 (P+4) dock into hydrophobic pockets within the AMPK catalytic domain, stabilizing the peptide for phosphoryl transfer.

-

Basic Recognition Motifs (P-3 and P+6 to P+8): The Arginine at position 4 (P-3) and the poly-Arginine tail at positions 13-15 (P+6, P+7, P+8) form critical salt bridges with acidic patches (glutamate/aspartate residues) on the surface of the kinase.

-

Alanine Spacers: The use of Alanine at all other positions provides a neutral, flexible backbone. This deliberate design choice prevents the peptide from adopting rigid secondary structures that might inhibit active-site entry, while simultaneously removing off-target serine/threonine residues.

Signaling Pathway & Kinase Interaction

AMPK acts as a master regulator of cellular energy homeostasis. It is activated upstream by kinases such as LKB1 or CaMKK2, which phosphorylate AMPK at Thr172. Once activated, AMPK recognizes the specific structural motifs of the AMARA peptide and transfers the γ -phosphate from ATP to the hydroxyl group of Ser7.

Caption: AMPK Activation and AMARA Peptide Phosphorylation Pathway.

Experimental Methodologies: Self-Validating Kinase Assays

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory workflows, assays utilizing the AMARA peptide must be designed as self-validating systems. This means incorporating intrinsic controls that prove the observed signal is directly caused by the specific kinase-substrate interaction, rather than background ATP hydrolysis or off-target binding.

Protocol A: Radiometric (³²P-ATP) Filter Binding Assay

This classical method offers the highest sensitivity for determining Michaelis-Menten kinetics ( Km and Vmax ).

The Causality of the P81 Paper: The AMARA peptide contains four highly basic Arginine residues, giving it a high isoelectric point. P81 phosphocellulose paper is negatively charged. When the reaction is spotted onto the paper, the basic peptide binds tightly via electrostatic interactions, while the acidic, unreacted ³²P-ATP is easily washed away with phosphoric acid.

Step-by-Step Workflow:

-

Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 1 mM DTT. (Causality: Mg²⁺ is required for ATP coordination; DTT maintains kinase cysteine residues in a reduced, active state).

-

Prepare Master Mix: Combine 200 µM AMARA peptide, 100 µM cold ATP, and 1 µCi[ γ -³²P]ATP per reaction.

-

Initiate Reaction: Add 10 ng of purified active AMPK to 25 µL of the Master Mix. Incubate at 30°C for 15 minutes.

-

Self-Validation Controls: Run a "Blank" (buffer instead of AMPK) to measure background ATP degradation, and an "Inhibitor Control" (e.g., 10 µM Compound C / Dorsomorphin) to confirm signal specificity.

-

Quench and Spot: Stop the reaction by spotting 20 µL of the mixture directly onto 2x2 cm squares of P81 phosphocellulose paper.

-

Wash: Wash the P81 squares three times (5 minutes each) in 1% phosphoric acid to remove unreacted ATP. Wash once in acetone to facilitate drying.

-

Quantify: Transfer the dried papers to scintillation vials, add scintillation fluid, and quantify the incorporated ³²P using a liquid scintillation counter.

Protocol B: ADP-Glo™ Luminescent Kinase Assay

For high-throughput screening (HTS) of AMPK or SIK inhibitors, luminescent assays like ADP-Glo are preferred as they eliminate radioactive hazards and translate seamlessly to 384-well microplate formats [2].

Caption: Step-by-step workflow of the ADP-Glo luminescent kinase assay.

Step-by-Step Workflow:

-

Reaction Setup: In a solid white 96-well or 384-well plate, combine 5 µL of active AMPK, 5 µL of test inhibitor, and 15 µL of a substrate mix containing 100 µM AMARA peptide and 50 µM ATP in Kinase Buffer.

-

Incubation: Incubate at room temperature for 45 minutes.

-

ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to quench the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 45 minutes. (Causality: This step ensures that the only ATP present in the final step is derived strictly from the ADP produced by the kinase).

-

Signal Generation: Add 50 µL of Kinase Detection Reagent. This reagent converts the kinase-generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 45 minutes.

-

Read Plate: Measure luminescence using a microplate reader. The Relative Light Units (RLU) are directly proportional to AMPK activity.

Data Presentation: Comparative Assay Metrics

Choosing the right assay depends on the specific phase of drug development. Table 2 summarizes the quantitative and qualitative differences between the two primary AMARA peptide workflows.

Table 2: Comparison of AMARA Peptide Kinase Assays

| Metric | Radiometric (³²P-ATP) Assay | Luminescent (ADP-Glo) Assay |

| Signal Detection | Scintillation counting (CPM) | Luminescence (RLU) |

| Primary Application | Enzyme kinetics ( Km , Vmax ), validation | High-Throughput Screening (HTS) |

| Safety Profile | High hazard (Requires radiation safety) | Non-hazardous |

| Throughput | Low to Medium (Manual spotting required) | High (Automated 384/1536-well compatible) |

| Sensitivity | Extremely high (Femtomolar detection) | High (Picomolar to Nanomolar detection) |

| Cost per Data Point | Low (Reagents), High (Disposal/Compliance) | Medium to High (Proprietary reagents) |

Best Practices for Handling, Storage, and Reconstitution

To maintain the structural integrity of the AMARA peptide and prevent experimental artifacts, strict adherence to storage protocols is required [3]:

-

Lyophilized State: Store the lyophilized powder at -20°C or -80°C in a desiccator. The peptide is stable for up to 3-4 years in this state.

-

Reconstitution Causality: Dissolve the peptide in sterile, ultra-pure water, PBS (pH 7.2), or DMSO to a stock concentration of 1 mg/mL. Because the peptide contains a Methionine residue (Met2), it is susceptible to oxidation. Reconstituted solutions should be purged with an inert gas (like Argon or Nitrogen) if stored long-term.

-

Aliquot Strategy: Divide the reconstituted stock into single-use aliquots (e.g., 20 µL) and freeze immediately at -80°C. Never subject the peptide to repeated freeze-thaw cycles , as this induces peptide aggregation and degradation, drastically altering the effective molarity of your substrate and invalidating kinetic calculations.

References

-

Dale, S., Wilson, W. A., Edelman, A. M., & Hardie, D. G. (1995). "Similar substrate recognition motifs for mammalian AMP-activated protein kinase, higher plant HMG-CoA reductase kinase-A, yeast SNF1, and mammalian calmodulin-dependent protein kinase I." FEBS Letters, 361(2-3), 191-195.[Link]

-

BPS Bioscience. (2024). "Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit Protocol." BPS Bioscience Product Data.[Link]

Mechanistic Profiling of AMPK Activity Using the AMARA Peptide Substrate: A Technical Guide

Introduction: The Critical Role of Substrate Specificity in Kinase Assays

AMP-activated protein kinase (AMPK) is the master metabolic sensor of the eukaryotic cell, orchestrating the balance between ATP consumption and generation. Accurate quantification of AMPK activity is paramount in drug discovery, particularly for metabolic disorders and oncology. While endogenous substrates like Acetyl-CoA Carboxylase (ACC) are physiologically relevant, they are structurally complex and prone to background phosphorylation by off-target kinases in crude lysates.

To resolve this, the AMARA peptide (AMARAASAAALARRR) was engineered as a highly specific, minimal synthetic substrate 1. Derived and optimized from the ACC recognition sequence, the AMARA peptide isolates the core phosphorylation motif required by AMPK-related kinases, offering superior signal-to-noise ratios in both radiometric and mass spectrometry-based assays.

Structural and Mechanistic Basis of AMARA Phosphorylation

The design of the AMARA peptide is not arbitrary; every amino acid serves a distinct biochemical or assay-facilitating purpose:

-

The Recognition Motif (AMARAAS...) : AMPK is a basophilic kinase that strongly prefers substrates with basic residues (like Arginine) located at specific positions relative to the target Serine. The Arginine at position 4 (-3 relative to the target Serine at position 7) is critical for docking into the catalytic cleft of the AMPK α-subunit.

-

The Target Residue (...S...) : The Serine residue acts as the nucleophile, attacking the γ-phosphate of ATP to form the phosphorylated product (p-AMARA).

-

The Poly-Arginine Tail (...RRR) : The C-terminal tri-arginine sequence is an assay-engineering feature. It imparts a strong positive charge to the peptide, ensuring high-affinity binding to negatively charged phosphocellulose (P81) paper. This allows for the rapid separation of the phosphorylated peptide from unreacted [γ-32P]ATP during radiometric quenching 2.

AMPK activation itself is a dual-mechanism process requiring both allosteric binding of AMP to the γ-subunit and phosphorylation of Thr172 on the α-subunit by upstream kinases (LKB1 or CaMKKβ) 3.

Caption: AMPK activation pathway and subsequent AMARA peptide phosphorylation.

Quantitative Parameters & Substrate Dynamics

To ensure zero-order kinetics—where the reaction rate is dependent only on the amount of active AMPK and not limited by substrate availability—the AMARA peptide must be supplied at concentrations significantly above its Michaelis constant ( Km ). The standard assay parameters are summarized below to provide a baseline for assay optimization 4.

| Parameter | Typical Concentration | Mechanistic Purpose & Causality |

| AMARA Peptide | 200 µM | Primary phosphorylation target. Maintained above Km to ensure Vmax conditions and linear signal generation over time. |

| ATP | 100 - 200 µM | Phosphate donor. Kept near physiological Km to balance robust signal generation with the ability to detect competitive ATP-site inhibitors. |

| AMP | 200 µM | Allosteric activator. Induces a conformational change in the γ-subunit that protects p-Thr172 from phosphatases and boosts basal activity. |

| MgCl₂ | 5 - 10 mM | Essential cofactor. Coordinates with the phosphate groups of ATP to facilitate nucleophilic attack by the AMARA Serine residue. |

| DTT | 0.8 - 1.0 mM | Reducing agent. Prevents oxidative cross-linking of critical cysteine residues within the AMPK catalytic domain. |

| EGTA | 0.1 - 0.8 mM | Chelating agent. Sequesters trace Ca²⁺ to eliminate background phosphorylation by calcium-dependent kinases (e.g., CaMKII) in crude lysates. |

Self-Validating Experimental Protocol: In Vitro Kinase Assay

A robust assay must do more than generate a signal; it must prove that the signal is exclusively derived from the target kinase. The following protocol is designed as a self-validating system using parallel control conditions to internally verify AMPK specificity 5.

Step-by-Step Methodology

Step 1: Buffer Preparation & Matrix Assembly Prepare a 50 µL reaction matrix containing 50 mM Tris/HCl or HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mM EGTA. Causality: The pH is locked to the physiological optimum for AMPK. EGTA is strictly required if using immunoprecipitated lysates to prevent calcium-calmodulin dependent kinases from phosphorylating the substrate.

Step 2: Enzyme & Allosteric Modulator Addition Add 20–100 ng of purified AMPK (or immunoprecipitated complex). Add AMP to a final concentration of 200 µM. Causality: AMP binding is necessary to fully mimic the energy-depleted state, maximizing the catalytic throughput of the enzyme.

Step 3: Substrate Saturation Add the AMARA peptide to a final concentration of 200 µM. Causality: Supplying the peptide in vast excess ensures that the rate of product formation remains linear and is directly proportional to the active enzyme concentration.

Step 4: Reaction Initiation Initiate the reaction by adding 100 µM ATP spiked with [γ-32P]ATP (approx. 300 c.p.m./pmol). Incubate precisely at 30°C for 20 minutes. Causality: 30°C prevents thermal degradation of the kinase complex while maintaining high kinetic activity. The 20-minute window ensures the reaction is measured within its linear phase before ATP depletion occurs.

Step 5: Quenching and Separation Terminate the reaction by spotting 40 µL of the mixture onto P81 phosphocellulose paper, or by adding EDTA (to chelate Mg²⁺ and immediately halt phosphotransfer). Wash the P81 paper three times in 1% phosphoric acid. Causality: The acidic wash neutralizes the background matrix and removes unreacted free[γ-32P]ATP, while the basic RRR tail of the AMARA peptide remains ionically bonded to the phosphocellulose.

Step 6: Quantification Quantify the incorporated radioactivity using a scintillation counter. Alternatively, for non-radiometric setups, utilize LC-MS to measure the mass shift of AMARA to p-AMARA 6.

Caption: Step-by-step workflow for the AMARA peptide in vitro kinase assay.

Assay Self-Validation & Quality Control Logic

To guarantee that the quantified signal is a true representation of AMPK activity, the assay matrix must be run with the following parallel controls:

-

Baseline Control (No Enzyme): Establishes the background noise of free ATP binding to the P81 paper.

-

Basal Control (No AMP): Measures the baseline activity of the kinase without allosteric stimulation.

-

Stimulated Condition (+AMP): Should yield a 2- to 5-fold increase in signal over the Basal Control. This proves the structural integrity of the γ-subunit's nucleotide-binding pockets.

-

Inhibition Control (+AMP + Compound C): The addition of a known AMPK inhibitor (e.g., Dorsomorphin/Compound C) should reduce the signal back to baseline. If the signal remains high, it indicates contamination by off-target kinases in the lysate.

By embedding these logical checkpoints, the protocol transitions from a simple procedural list into a mathematically rigorous, self-validating analytical system.

References

-

Control of AMPK-related kinases by USP9X and atypical Lys29/Lys33-linked polyubiquitin chains Biochemical Journal | Portland Press[Link]

-

The ubiquitin-associated domain of AMPK-related kinases regulates conformation and LKB1-mediated phosphorylation and activation National Institutes of Health (PMC)[Link]

-

Molecular Mechanism by Which AMP-Activated Protein Kinase Activation Promotes Glycogen Accumulation in Muscle National Institutes of Health (PMC)[Link]

-

AMP-regulated protein kinase activity in the hearts of mice treated with low- or high-fat diet measured using novel LC–MS method National Institutes of Health (PMC)[Link]

-

Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit BPS Bioscience[Link]

-

Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKb PLOS ONE[Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. The ubiquitin-associated domain of AMPK-related kinases regulates conformation and LKB1-mediated phosphorylation and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism by Which AMP-Activated Protein Kinase Activation Promotes Glycogen Accumulation in Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMP-regulated protein kinase activity in the hearts of mice treated with low- or high-fat diet measured using novel LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. journals.plos.org [journals.plos.org]

AMARA Peptide Acetate in Cell Signaling: A Comprehensive Technical Guide for Kinase Profiling

Executive Summary

In the landscape of metabolic research and drug development, accurately quantifying the activity of the AMP-activated protein kinase (AMPK) family is paramount. The AMARA peptide (sequence: AMARAASAAALARRR) is a highly specific, synthetic minimal substrate engineered to measure the phosphotransferase activity of AMPK and AMPK-related kinases (ARKs), including Salt-Inducible Kinases (SIK), Maternal Embryonic Leucine Zipper Kinase (MELK), and Brain-Specific Kinases (BRSK)[1][2].

Crucially, the choice of the peptide's counterion dictates assay fidelity. While trifluoroacetate (TFA) is a common byproduct of solid-phase peptide synthesis, this guide establishes why the acetate salt form is the gold standard for biochemical and cell-based signaling assays, providing a self-validating framework for reproducible kinase profiling.

Mechanistic Role in the AMPK/SIK Signaling Axis

AMPK acts as the master sensor of cellular energy homeostasis. Under energy stress (elevated AMP/ATP ratios), the upstream LKB1 complex phosphorylates AMPK at Thr172, triggering a conformational change that fully activates the kinase[3]. Once active, AMPK phosphorylates downstream metabolic targets at specific serine or threonine residues.

The AMARA peptide is rationally designed to mimic these endogenous target sequences. It contains a highly conserved serine residue (Ser7) that serves as the primary phospho-acceptor site for the catalytic domains of AMPK and ARKs[2].

Diagram 1: AMPK/SIK signaling axis and AMARA peptide phosphorylation.

The Counterion Imperative: Why Acetate over TFA?

A critical, often overlooked variable in assay design is the peptide counterion. Following standard Fmoc-based synthesis, peptides are cleaved using trifluoroacetic acid (TFA), leaving residual TFA anions bound to the basic arginine residues of the AMARA sequence.

The Causality of Assay Interference: Residual TFA can severely compromise assay integrity. TFA has been documented to alter the hydrogen-bonding networks of proteins, induce false-positive cellular proliferation, and act as an allosteric modulator or inhibitor in sensitive enzymatic assays[4]. By actively exchanging the TFA counterion for acetate during purification, researchers eliminate these artifacts. Acetate is physiologically benign, ensuring that the kinetic data generated reflects the true interaction between the kinase and the AMARA sequence, rather than a TFA-induced conformational shift[4].

Kinetic Profiling & Quantitative Benchmarks

To design a robust kinase assay, the substrate concentration must be calibrated against its Michaelis constant ( Km ). Operating at or above the Km ensures the reaction follows zero-order kinetics with respect to the substrate, meaning the rate of phosphorylation is directly proportional to the amount of active kinase present.

Below is a summary of the established kinetic parameters for the AMARA peptide across different kinase targets:

Table 1: Kinetic Parameters of AMARA Peptide across Kinase Targets

| Kinase Target | Enzyme Variant | Substrate Km (µM) | Catalytic Rate ( kcat ) | Reference |

| AMPK | α 2 domain | ~ 15.0 - 30.0 | Variable by activation | [3] |

| MELK | KD-UBA | 39.3 ± 2.95 | 2.32 ± 0.06 s⁻¹ | [1] |

| PASK | Full-length | ~ 200 - 300 | Variable | [5] |

Insight: Because the Km for AMPK and MELK falls between 15 and 40 µM, a standard assay concentration of 200 µM AMARA peptide is recommended to achieve substrate saturation ( Vmax ) and prevent substrate depletion from skewing the reaction linearity[1][6].

Experimental Methodologies: The Self-Validating Radiometric Assay

The[ γ -³²P]ATP radiometric kinase assay remains the gold standard for quantifying AMPK activity due to its unmatched sensitivity. The following protocol is engineered as a self-validating system, where every reagent serves a specific, mechanistic purpose.

Diagram 2: Step-by-step radiometric kinase assay workflow.

Step-by-Step Protocol & Mechanistic Causality

1. Buffer Formulation: Prepare a 50 µL reaction volume containing: 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 0.1% 2-mercaptoethanol (or DTT), 10 mM magnesium acetate, 200 µM AMARA peptide acetate, and purified kinase lysate[6].

-

Why EGTA? EGTA selectively chelates calcium ions ( Ca2+ ). This actively suppresses background phosphorylation from ubiquitous Calcium/Calmodulin-dependent protein kinases (CaMKs) present in crude cell lysates[6].

-

Why 2-Mercaptoethanol/DTT? AMPK and related kinases (like BRSK1/2) contain highly reactive cysteine residues in their catalytic domains. Without a reducing agent, these cysteines rapidly oxidize, leading to a complete loss of phosphotransferase activity toward the AMARA peptide[7].

-

Why Magnesium Acetate? Mg2+ is an obligate cofactor that coordinates the β and γ phosphates of ATP, positioning them for nucleophilic attack by the Ser7 hydroxyl group of the AMARA peptide[3][6].

2. Reaction Initiation: Initiate the assay by adding 0.1 mM[ γ -³²P]ATP (specific activity ~1000 cpm/pmol)[6].

3. Incubation: Incubate at 30°C for 20 minutes with continuous shaking to maintain enzyme-substrate suspension[6].

4. Termination and Washing (The P81 Principle): Terminate the reaction by spotting 40 µL of the mixture onto Whatman P81 phosphocellulose paper. Wash the paper extensively in 1% phosphoric acid[6].

-

Why P81 Paper? This step exploits the specific sequence of the AMARA peptide (AMARAASAAALARRR). The C-terminal poly-arginine tail (RRR) carries a strong positive charge at acidic pH. These residues bind electrostatically to the negatively charged phosphocellulose matrix. Conversely, the unreacted, negatively charged [ γ -³²P]ATP is repelled and washed away by the phosphoric acid, ensuring that only target-specific phosphorylation is quantified[6].

5. Quantification: Measure the incorporated radioactivity via liquid scintillation counting. One milliunit of activity is defined as the incorporation of 1 pmol of ³²P into the AMARA substrate per minute[6].

Conclusion

The AMARA peptide acetate is not merely a passive reagent; it is a highly engineered tool that, when utilized with an understanding of its kinetic properties and counterion chemistry, provides unparalleled precision in kinase profiling. By substituting TFA for acetate and adhering to mechanistically grounded buffer conditions, researchers can eliminate false variables and accelerate the development of targeted therapeutics in the AMPK/SIK signaling space.

References

-

PLOS ONE / Semantic Scholar. Structural Basis for the Regulation of Maternal Embryonic Leucine Zipper Kinase. URL:[Link]

-

MDPI. BAY-3827 and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation. URL:[Link]

-

eLife. Redox regulation and dynamic control of brain-selective kinases BRSK1/2 in the AMPK family through cysteine-based mechanisms. URL:[Link]

-

GenScript. Impact of Counter-ion in Peptide on Studies in Different Research Fields. URL:[Link]

-

Biochemical Journal / Portland Press. Investigation of LKB1 Ser431 phosphorylation and Cys433 farnesylation using mouse knockin analysis reveals an unexpected role of prenylation in regulating AMPK activity. URL:[Link]

-

PNAS. An evolutionarily conserved PAS domain-regulated serine/threonine kinase. URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. AMARA peptide substrate - Echelon Biosciences [echelon-inc.com]

- 3. BAY-3827 and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation [mdpi.com]

- 4. genscript.com [genscript.com]

- 5. pnas.org [pnas.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Redox regulation and dynamic control of brain-selective kinases BRSK1/2 in the AMPK family through cysteine-based mechanisms | eLife [elifesciences.org]

Decoding Kinase Dynamics: The Strategic Function of the AMARA Peptide in High-Throughput Kinase Assays

As a Senior Application Scientist navigating the complexities of drug discovery and signal transduction, I have found that the reliability of any kinase assay hinges entirely on the biochemical fidelity of its substrate. Native protein substrates, while biologically relevant, are often fraught with steric hindrances, secondary binding domains, and purification challenges that obscure true Michaelis-Menten kinetics.

To isolate the pure catalytic efficiency of AMP-activated protein kinase (AMPK) and its related sub-family, we rely on a highly optimized, minimal synthetic substrate: the AMARA peptide . This whitepaper dissects the mechanistic rationale, structural causality, and self-validating methodologies required to deploy the AMARA peptide effectively in modern kinase profiling.

Mechanistic Insights: Substrate Specificity & Kinase Recognition

The AMARA peptide (Sequence: AMARAASAAALARRR) is a 15-amino-acid synthetic substrate with a molecular weight of approximately 1542.8 Da[1]. It was engineered to serve as a universal, minimal substrate for the AMPK-related kinase family, which includes AMPK, Salt-Inducible Kinases (SIK), Brain-Specific Kinases (BRSK1/2), and PAS domain-regulated kinases (PASK)[2].

The Causality of the Sequence

Why this specific sequence? The design of the AMARA peptide is not arbitrary; it is a precise biochemical key tailored for the catalytic cleft of AMPK-related kinases:

-

The Phospho-Acceptor: The Serine (Ser) residue at position 7 acts as the primary hydroxyl donor, perfectly positioned to accept the γ -phosphate from ATP.

-

Basic Anchoring: The Arginine (Arg) residues at positions 4, 13, 14, and 15 provide a highly basic charge profile. AMPK-related kinases possess negatively charged (acidic) patches near their active sites. The electrostatic attraction between the peptide's Arg residues and the kinase's acidic pockets anchors the substrate, drastically lowering the Michaelis constant ( Km ) and increasing catalytic efficiency ( kcat )[2].

-

Hydrophobic Spacing: The Alanine (Ala), Methionine (Met), and Leucine (Leu) residues create a flexible, sterically unencumbered backbone, ensuring that no secondary structural folding interferes with active-site docking.

Redox Regulation and Buffer Causality

When designing assays for specific kinases like BRSK1/2 using the AMARA peptide, the buffer microenvironment is critical. BRSK kinases contain reactive cysteine residues within their T-loop. If these cysteines oxidize, the basal rate of AMARA peptide phosphorylation is severely blunted. Therefore, the inclusion of reducing agents like Dithiothreitol (DTT) is not merely a preservative measure—it is a catalytic requirement that enhances BRSK activity by several orders of magnitude[3].

Caption: AMPK activation pathway and the subsequent catalytic phosphorylation of the AMARA peptide.

Assay Configurations and Quantitative Data Presentation

The versatility of the AMARA peptide allows it to be deployed across multiple high-throughput screening (HTS) platforms. Depending on the detection modality, the peptide can be used in its native lyophilized form or conjugated with fluorophores (e.g., 5-FAM)[3].

Table 1: Comparison of AMARA Peptide Assay Configurations

| Assay Format | Detection Modality | Sensitivity | Dynamic Range | AMARA Peptide Modification | Primary Use Case |

| Radiometric | 32 P-ATP incorporation | Ultra-High | Broad | None (Native AMARA) | Absolute kinetic profiling ( Km , Vmax ) |

| Luminescence | ADP-Glo (Luciferase) | High | Up to 1 mM ATP | None (Native AMARA) | HTS & Inhibitor IC50 screening |

| TR-FRET | Fluorophore energy transfer | Medium-High | Narrow | Fluorescently labeled | Real-time binding kinetics |

| Microfluidic | Electrophoretic mobility shift | High | Broad | 5-FAM-AMARA | Real-time substrate conversion |

For drug discovery pipelines, the Luminescence (ADP-Glo) format is heavily favored. It avoids the hazards of radioactivity while utilizing the native, unmodified AMARA peptide, ensuring that bulky fluorophores do not artificially alter the kinase-substrate binding affinity[4].

Self-Validating Experimental Protocol: Luminescent Kinase Assay

To ensure scientific integrity, an assay must be a self-validating system. The following protocol for an AMPK/SIK kinase assay utilizing the AMARA peptide and ADP-Glo detection incorporates internal controls to rule out false positives (e.g., spontaneous ATP hydrolysis) and false negatives (e.g., luciferase inhibition by the test compound)[5].

Reagent Preparation

-

Kinase Buffer: 40 mM HEPES (pH 7.0), 100 mM KCl, 5 mM MgCl 2 , 10 mM DTT. (Causality: Mg 2+ coordinates the ATP phosphates, while DTT maintains T-loop cysteines in a reduced, active state).

-

AMARA Peptide Stock: Dissolve lyophilized AMARA peptide in a minimal volume of distilled water (or 10-30% acetic acid if highly recalcitrant) to a concentration of 1 mg/mL[5].

-

ATP Stock: Prepare a 500 µM ATP solution in Kinase Buffer.

Step-by-Step Methodology

Step 1: System Validation Setup (Plate Layout) In a white 96-well plate, establish the following duplicate conditions:

-

Blank: Buffer + AMARA Peptide + ATP (No Kinase). Validates background ATP hydrolysis.

-

Positive Control: Kinase + AMARA Peptide + ATP + Vehicle (DMSO). Establishes maximum uninhibited velocity ( Vmax ).

-

Test Inhibitor: Kinase + AMARA Peptide + ATP + Compound.

-

Standard Curve: Serial dilutions of ADP/ATP mixtures (from 0% to 100% ADP) to ensure the luminescence readout falls within the linear dynamic range.

Step 2: The Kinase Reaction

-

Add 12.5 µL of Master Mix (Kinase Buffer, ATP, and 0.2 mg/mL final AMARA peptide) to each well.

-

Add 2.5 µL of Test Inhibitor (or DMSO vehicle) to the respective wells. Ensure final DMSO concentration does not exceed 1% to prevent kinase denaturation.

-

Initiate the reaction by adding 10 µL of purified Kinase (e.g., AMPK or SIK).

-

Incubate at 30°C for 45 minutes. (Causality: 30°C mimics physiological conditions while preventing rapid thermal degradation of the isolated enzyme).

Step 3: Quenching and Depletion

-

Add 25 µL of ADP-Glo™ Reagent to all wells.

-

Incubate at room temperature for 40 minutes. (Causality: This reagent forcefully terminates the kinase reaction and enzymatically depletes all remaining unreacted ATP, ensuring that only the ADP generated by the AMARA phosphorylation event remains).

Step 4: Detection and Readout

-

Add 50 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes. (Causality: This reagent converts the AMARA-generated ADP back into ATP, which is immediately consumed by a coupled Luciferase/Luciferin reaction to produce light).

-

Read luminescence on a microplate reader.

Caption: Step-by-step ADP-Glo luminescent kinase assay workflow utilizing the AMARA peptide.

Data Analysis & Kinetic Parameter Determination

Once luminescence is recorded, subtract the Blank values from all data points. Using the ADP/ATP standard curve, convert the Relative Light Units (RLU) into absolute moles of ADP produced.

To determine the Km of a novel kinase for the AMARA peptide, plot the initial velocity ( V0 ) against varying concentrations of the AMARA peptide (e.g., 0.08 to 1.0 mM)[2]. Fit the data to the Michaelis-Menten equation using non-linear regression:

V0=Km+[S]Vmax[S]

Where [S] is the concentration of the AMARA peptide. A highly active, properly folded kinase should yield a low Km and a high kcat , confirming that the basic arginine residues of the AMARA peptide are successfully docking into the kinase's catalytic cleft.

References

-

PAS kinase: An evolutionarily conserved PAS domain-regulated serine/threonine kinase Proceedings of the National Academy of Sciences (PNAS) URL:[Link][2]

-

Peptide Substrates: AMARA Peptide Technical Data Sino Biological URL:[Link][1]

-

Redox Regulation of Brain Selective Kinases BRSK1/2: Implications for Dynamic Control of the Eukaryotic AMPK family National Institutes of Health (NIH) / PMC URL:[Link][3]

-

Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit Protocol BPS Bioscience URL:[Link][5]

Sources

- 1. sinobiological.com [sinobiological.com]

- 2. pnas.org [pnas.org]

- 3. Redox Regulation of Brain Selective Kinases BRSK1/2: Implications for Dynamic Control of the Eukaryotic AMPK family through Cys-based mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIK Kinase Enzyme System [worldwide.promega.com]

- 5. bpsbioscience.com [bpsbioscience.com]

Precision Kinase Profiling: An In-Depth Technical Guide to the AMARA Peptide Phosphorylation Site

Executive Summary

In the landscape of metabolic signaling and drug development, the accurate quantification of kinase activity is paramount. AMP-activated protein kinase (AMPK) and its related subfamily members (such as SIK, MELK, and PASK) serve as master regulators of cellular energy homeostasis. Historically, profiling these kinases relied on native protein substrates or the first-generation SAMS peptide, which often yielded high background noise and suboptimal kinetics.

The development of the AMARA peptide revolutionized in vitro kinase assays. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the AMARA peptide not just as a reagent, but as a highly engineered biochemical tool. We will explore the causality behind its amino acid sequence, the physical chemistry of its assay integration, and the self-validating protocols required to ensure absolute data integrity in your kinase profiling workflows.

Mechanistic Grounding: The AMARA Sequence & Recognition Motif

The AMARA peptide is a synthetic, 15-amino-acid minimal substrate with the sequence AMARAASAAALARRR (Molecular Weight: ~1542.8 Da). Its design is not arbitrary; it is a direct translation of the consensus recognition motif required by the catalytic cleft of the SNF1/AMPK kinase family .

The Causality of the Sequence

The AMPK consensus motif is defined as Φ(X,β)XXSXXXΦ , where Φ represents a hydrophobic residue and β represents a basic residue. The AMARA peptide satisfies this perfectly relative to its target phosphorylation site at Serine-7 :

-

Position -5 (Methionine, M): Provides the critical N-terminal hydrophobic ( Φ ) anchor, docking into the hydrophobic pocket of the kinase catalytic domain.

-

Position -3 (Arginine, R): Acts as the basic ( β ) determinant. This positively charged side chain forms a crucial salt bridge with acidic residues (typically Glutamate/Aspartate) within the kinase's substrate-binding groove.

-

Position 0 (Serine, S): The target nucleophile (Ser-7) that accepts the γ -phosphate from ATP.

-

Position +4 (Leucine, L): Provides the C-terminal hydrophobic ( Φ ) anchor, stabilizing the transition state.

-

Positions +6 to +8 (Arginine-Arginine-Arginine, RRR): This poly-basic tail is an engineered addition. While it slightly enhances kinase affinity, its primary purpose is strictly methodological: it provides a strong positive charge to electrostatically anchor the peptide to negatively charged phosphocellulose paper during assay quenching.

Figure 1: Mechanistic workflow of AMARA peptide phosphorylation by AMPK.

Kinase Specificity & Quantitative Data Presentation

While originally optimized for AMPK, the AMARA peptide's adherence to the core consensus motif makes it an excellent substrate for related kinases, including Salt-Inducible Kinase (SIK), Maternal Embryonic Leucine Zipper Kinase (MELK) , and PAS domain-containing kinase (PASK) .

Compared to the legacy SAMS peptide (derived from Acetyl-CoA Carboxylase), AMARA demonstrates superior kinetic parameters, making it the preferred choice for high-throughput screening (HTS) and precise kinetic modeling.

Table 1: Comparative Kinetic Parameters of AMPK Substrates

| Substrate Peptide | Sequence | Target Kinase(s) | Apparent Km ( μM ) | Relative Vmax | Application Notes |

| AMARA | AMARAASAAALARRR | AMPK, SIK, MELK, PASK | ~15 - 30 | High | Minimal consensus sequence; optimal for P81 radiometric assays due to poly-Arg tail. |

| SAMS | HMRSAMSGLHLVKRR | AMPK | ~30 - 50 | Moderate | Derived from rat ACC1; prone to higher background noise in crude cell lysates. |

| Native ACC1 | (Full-length protein) | AMPK | ~5 - 10 | Low | Physiologically relevant, but difficult to purify and standardize for HTS. |

Experimental Workflow & Self-Validating Protocols

To ensure rigorous scientific integrity, a kinase assay must be self-validating. The following radiometric protocol utilizes [γ−32P]ATP and is engineered to eliminate false positives.

Causality-Driven Reagent Preparation

-

Buffer Selection: 40 mM HEPES (pH 7.4). Causality: Maintains the physiological protonation state of the kinase's catalytic Aspartate, which acts as the catalytic base to strip the proton from the AMARA Ser-7 hydroxyl group.

-

Dithiothreitol (DTT, 1 mM): Causality: Prevents the oxidation of the critical Methionine at position -5 of the AMARA peptide. An oxidized Methionine (sulfoxide) becomes polar, destroying the hydrophobic ( Φ ) anchoring required for kinase recognition. It also maintains kinase cysteine residues in a reduced state.

-

Magnesium Chloride ( MgCl2 , 5 mM): Causality: ATP is biologically inactive on its own. Mg2+ coordinates the β and γ phosphates of ATP, neutralizing their negative charge and facilitating the nucleophilic attack by the AMARA Ser-7.

Step-by-Step Self-Validating Protocol

-

Reaction Assembly: In a microcentrifuge tube, combine 200 μM AMARA peptide, 5 mM MgCl2 , 1 mM DTT, and 100 μM ATP (spiked with [γ−32P]ATP to a specific activity of ~500 cpm/pmol) in HEPES buffer.

-

Initiation: Add the purified kinase (e.g., 10-50 ng of active AMPK trimer) to initiate the reaction. Total volume: 25 μL .

-

Incubation: Incubate at 30°C for 15 minutes.

-

Quenching & Immobilization: Spot 20 μL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.

-

Causality: The P81 paper is highly polyanionic. The engineered C-terminal "RRR" tail of the AMARA peptide carries a strong positive charge, instantly creating a tight electrostatic bond that immobilizes the peptide.

-

-

Acid Washing: Wash the P81 papers three times (5 minutes each) in 1% phosphoric acid ( H3PO4 ), followed by a brief acetone rinse.

-

Causality: The acidic wash neutralizes weak background interactions and washes away the highly soluble, unreacted [γ−32P]ATP .

-

-

Quantification: Transfer the dried papers to vials containing scintillation fluid and quantify using a Liquid Scintillation Counter (LSC).

The Self-Validation Matrix (Mandatory Controls)

To guarantee trustworthiness, every run must include:

-

Minus-Substrate Control: Replaces AMARA with buffer. Validates that the signal is not due to kinase autophosphorylation.

-

Minus-Kinase Control: Replaces kinase with buffer. Establishes the absolute baseline of non-specific ATP trapping on the P81 paper.

-

Pharmacological Inhibition Control: Run a parallel reaction pre-incubated with a known AMPK inhibitor (e.g., Compound C / Dorsomorphin). A proportional drop in CPM validates that the phosphotransfer is strictly kinase-mediated.

Figure 2: Step-by-step radiometric in vitro kinase assay workflow using AMARA peptide.

Best Practices for Reagent Handling & Integrity

The structural integrity of the AMARA peptide is the foundation of assay reproducibility.

-

Lyophilized Storage: Store the lyophilized powder desiccated at -20°C or -80°C. Under these conditions, the peptide is stable for >2 years.

-

Reconstitution: Dissolve in high-purity, degassed ddH2O or a minimal volume of DMSO (maximum 1 mg/mL) before diluting with aqueous buffers.

-

Aliquoting (Critical Causality): Aqueous peptide solutions are susceptible to hydrolysis and repeated freeze-thaw cycles cause rapid oxidation of the -5 Methionine residue. Upon reconstitution, immediately divide the stock into single-use aliquots and flash-freeze at -80°C. Never return a thawed aliquot to the freezer.

References

-

Dale, S., Wilson, W.A., Edelman, A.M., & Hardie, D.G. (1995). Similar substrate recognition motifs for mammalian AMP-activated protein kinase, higher plant HMG-CoA reductase kinase-A, yeast SNF1, and mammalian calmodulin-dependent protein kinase I. FEBS Letters, 361(2-3), 191-195. URL:[Link]

-

Cao, J., et al. (2013). Structural Basis for the Regulation of Maternal Embryonic Leucine Zipper Kinase. PLOS ONE, 8(7), e70031. URL:[Link]

-

Rutter, J., et al. (2001). PAS kinase: An evolutionarily conserved PAS domain-regulated serine/threonine kinase. Proceedings of the National Academy of Sciences (PNAS), 98(16), 8991-8996. URL:[Link]

An In-Depth Technical Guide to AMARA Peptide Acetate: Properties, Handling, and Application in AMPK Research

Abstract: This technical guide provides a comprehensive overview of AMARA peptide acetate, a critical tool for researchers studying AMP-activated protein kinase (AMPK). We delve into the core chemical and physical properties of this synthetic peptide, offering detailed, field-tested protocols for its reconstitution, storage, and application in robust kinase assays. This document is designed for researchers, scientists, and drug development professionals, aiming to bridge the gap between product specification and successful experimental execution by explaining the causality behind methodological choices.

Introduction: The Role of AMARA Peptide in Cellular Energy Sensing

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[1][2] It acts as a crucial sensor that responds to metabolic stress, such as a drop in cellular ATP levels. When activated, AMPK initiates a signaling cascade that shifts the cell from anabolic (energy-consuming) processes to catabolic (energy-producing) pathways to restore energetic balance.[1] Given its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.

The AMARA peptide is a synthetic peptide widely used as a specific and reliable substrate to measure the activity of AMPK and related kinases in in vitro assays.[3][4][5][6][7][8] Its sequence, AMARAASAAALARRR , is derived from a phosphorylation site on acetyl-CoA carboxylase (ACC), a key downstream target of AMPK.[1] The serine (S) residue within this sequence serves as the specific phosphorylation site for the kinase.[3] Accurate measurement of AMARA peptide phosphorylation allows for the precise quantification of AMPK activity, making it an indispensable tool for screening potential AMPK-modulating compounds and elucidating the enzyme's regulatory mechanisms.

Core Physicochemical Properties

Understanding the fundamental properties of AMARA peptide acetate is critical for its effective use. The peptide is typically supplied as a lyophilized powder, which is the acetate salt form. This salt form is a byproduct of the final purification step using reverse-phase high-performance liquid chromatography (RP-HPLC) with acetic acid-containing buffers, which is a standard and effective method for achieving high purity.[9]

| Property | Description |

| Sequence | H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH[3][7][10][11][12] |

| One-Letter Code | AMARAASAAALARRR[1][7][12][13] |

| Phosphorylation Site | Serine (Ser, S) |

| Molecular Formula | C62H115N27O17S[3][10][13][14] |

| Molecular Weight | ~1542.8 g/mol [3][10][12][13][14] |

| Purity (Typical) | ≥95% (as determined by HPLC)[3][10][13][14][15] |

| Formulation | Acetate or Trifluoroacetate (TFA) salt[14][16] |

| Appearance | White to off-white lyophilized solid[3][14] |

Handling, Reconstitution, and Storage Protocols

The integrity and performance of the AMARA peptide are directly linked to its proper handling. As a lyophilized powder, it is stable for years when stored correctly.[8][14][15][16] However, once reconstituted, its stability can be compromised.

Expertise & Experience: The Rationale Behind Proper Handling Peptides, especially those containing methionine like AMARA, are susceptible to oxidation. Furthermore, the multiple arginine residues make it hygroscopic. Proper handling minimizes exposure to moisture and oxygen. The choice of solvent is crucial; while water is often sufficient due to the charged arginine residues, slight acidity can improve solubility if issues arise.[3][17] Aliquoting is non-negotiable for preventing degradation from repeated freeze-thaw cycles, which can shear the peptide and introduce moisture.[6][15][16]

Protocol 3.1: Reconstitution of AMARA Peptide Acetate

Objective: To prepare a concentrated, stable stock solution for experimental use.

Materials:

-

AMARA peptide acetate (lyophilized powder)

-

High-purity, sterile water or a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5[7][15])

-

Sterile, low-protein-binding microcentrifuge tubes

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 10-15 minutes. This critical step prevents condensation of atmospheric moisture onto the hygroscopic powder.[18]

-

Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.

-

Solvent Addition: Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM). For a 1 mg vial to make a 1 mg/mL stock, add 1 mL of sterile water or buffer.

-

Dissolution: Gently agitate or vortex briefly to dissolve the peptide completely. Visually inspect for any particulates. If solubility is an issue, a small amount of dilute acetic acid can be used, but water is typically sufficient.[3][17]

-

Aliquoting: Dispense the stock solution into single-use aliquots in low-protein-binding tubes. The volume per aliquot should be appropriate for one to two experiments to minimize waste and prevent freeze-thaw cycles.[15]

-

Storage: Immediately store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6][10][14][15][16] Aqueous solutions should not be stored for more than a day at 4°C.[14]

Application in AMPK In Vitro Kinase Assays

AMARA peptide is the cornerstone of many AMPK activity assays. The fundamental principle involves incubating the AMPK enzyme with its substrates, AMARA peptide and ATP, and then detecting the amount of phosphorylated AMARA peptide produced. This can be achieved through various methods, including radiometric assays using ³²P-labeled ATP, or non-radioactive methods like luminescence-based assays that measure ADP production.[19][20][21]

Experimental Workflow: A Typical AMPK Kinase Assay

Caption: Workflow for a typical in vitro AMPK kinase assay using AMARA peptide.

Protocol 4.1: Representative Luminescence-Based AMPK Kinase Assay

Objective: To quantify the activity of AMPK by measuring the amount of ADP produced during the phosphorylation of AMARA peptide.

Materials:

-

Active AMPK (A1/B1/G1) enzyme

-

AMARA peptide stock solution (1 mg/mL)

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP solution (e.g., 500 µM)

-

AMP solution (e.g., 5 mM, as an allosteric activator)

-

Test inhibitors or vehicle control (e.g., DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-

Master Mix Preparation: Prepare a master mix containing Assay Buffer, ATP, AMP, and AMARA peptide. The final concentration of AMARA peptide in the assay is typically in the range of 100-200 µM.[19]

-

Plate Setup:

-

Add 12.5 µL of the Master Mix to each well.

-

Add 2.5 µL of the test inhibitor (at various concentrations) or vehicle control (e.g., DMSO, final concentration ≤1%).[19]

-

To "Blank" wells (no enzyme control), add 10 µL of Kinase Assay Buffer.

-

-

Enzyme Addition: Thaw the active AMPK enzyme on ice. Dilute the enzyme in Kinase Assay Buffer to the desired working concentration (e.g., 10 ng/µL).[19]

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the diluted AMPK enzyme to all wells except the "Blank" wells.

-

Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[19]

-

ADP Detection (Following Kit Instructions):

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.[19]

-

Add 50 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for another 45 minutes at room temperature.[19]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Analysis: Subtract the "Blank" signal from all other readings. Kinase activity is proportional to the luminescent signal. Plot the signal against the inhibitor concentration to determine IC₅₀ values.

Mechanism of Action & AMPK Signaling Context

AMPK is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits.[2] Its activation is a multi-step process. In response to metabolic stress (i.e., an increase in the AMP:ATP ratio), AMP binds to the γ subunit. This binding induces a conformational change that allosterically activates the kinase and, crucially, makes the Threonine 172 (Thr172) on the α subunit's activation loop accessible for phosphorylation by upstream kinases like LKB1 or CaMKKβ.[1] This phosphorylation event fully activates AMPK, enabling it to phosphorylate downstream targets, including the AMARA peptide in an assay setting.

Caption: Simplified AMPK activation pathway and phosphorylation of AMARA peptide.

Quality Control and Analytical Characterization

The reliability of any experiment using AMARA peptide hinges on its purity and identity. Reputable suppliers provide batch-specific certificates of analysis detailing the quality control measures performed.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing peptide purity.[22][23] A pure peptide should yield a single, sharp peak in the chromatogram.[23] The percentage of the total peak area represented by the main peak corresponds to the peptide's purity, which is typically >95%.[3][6][9][10][13]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular identity of the peptide.[22] The measured mass-to-charge ratio should correspond to the theoretical molecular weight of the AMARA peptide (~1542.8 Da), confirming that the correct sequence was synthesized.[9]

-

Amino Acid Analysis: In some cases, this analysis is performed to confirm the amino acid composition of the peptide, further validating its identity.[9]

Ensuring that the peptide meets these quality standards is a prerequisite for generating reproducible and trustworthy data in drug discovery and basic research.

References

-

BPS Bioscience. (n.d.). Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit, Catalog #79767. BPS Bioscience. [Link]

-

Isca Biochemicals. (n.d.). AMARA peptide | 163560-19-8. Isca Biochemicals. [Link]

-

Blue Tiger Scientific. (n.d.). AMARA Peptide – Highly Pure – 1 mg – Biotech Grade. Blue Tiger Scientific. [Link]

-

Anaspec. (n.d.). AMARA peptide - 1 mg. Anaspec. [Link]

-

Scientific Laboratory Supplies. (n.d.). AMARA PEPTIDE | SRP0680-1MG | SIGMA-ALDRICH. Scientific Laboratory Supplies. [Link]

-

Eurogentec. (n.d.). AMARA peptide - 1 mg. Eurogentec. [Link]

-

Sino Biological. (n.d.). AMARA Peptide Datasheet. Sino Biological. [Link]

-

GenScript. (n.d.). AMARA peptide. GenScript. [Link]

-

O'Neill, L. A., & Hardie, D. G. (2020). The pro-drug C13 activates AMPK by two distinct mechanisms. Biochemical Journal, 477(14), 2637–2650. [Link]

-

Promega Corporation. (n.d.). AMPK (A1/B1/G1) Kinase Assay. Promega Corporation. [Link]

-

BellBrook Labs. (n.d.). A Validated AMPK Inhibitor Screening Assay. BellBrook Labs. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Springer. [Link]

-

Gowans, G. J., Hawley, S. A., Ross, F. A., & Hardie, D. G. (2013). Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK. Cell Metabolism, 18(4), 558-566. [Link]

-

MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. [Link]

-

ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies Ltd. [Link]

-

Strege, M. A., & Ticar, A. A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. AMARA peptide substrate - Echelon Biosciences [echelon-inc.com]

- 5. bluetigerscientific.com [bluetigerscientific.com]

- 6. AMARA substrate peptide for SIK + AMPK (ab204852) | Abcam [abcam.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. AMARA peptide | TargetMol [targetmol.com]

- 9. renyi.hu [renyi.hu]

- 10. AMARA peptide - 1 mg [anaspec.com]

- 11. AMARA peptide - 1 mg [eurogentec.com]

- 12. innopep.com [innopep.com]

- 13. genscript.com [genscript.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 16. biossusa.com [biossusa.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. 合成肽的处理和储存实验方案 [sigmaaldrich.cn]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 23. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

Deciphering the AMARA Peptide: Mechanism of Action and SIK Profiling in Drug Discovery

Executive Summary

The Salt-Inducible Kinase (SIK) family—comprising SIK1, SIK2, and SIK3—belongs to the AMP-activated protein kinase (AMPK) subfamily of serine/threonine kinases. SIKs have emerged as critical nodes in regulating macrophage polarization, cytokine production, and metabolic homeostasis. However, quantifying SIK activity in vitro requires a highly specific, optimized substrate. Enter the AMARA peptide , a synthetic, minimal substrate engineered to serve as a high-affinity phosphorylation target for AMPK-related kinases[1][2].

This whitepaper provides an in-depth technical analysis of the AMARA peptide's molecular mechanism of action, its structural causality in SIK binding, and self-validating experimental protocols for high-throughput kinase profiling.

Molecular Architecture of the AMARA Peptide

The AMARA peptide (Sequence: AMARAASAAALARRR ) is not a naturally occurring biological sequence, but rather a rationally designed surrogate substrate[2][3]. Its sequence architecture is strictly optimized for kinase domain docking and downstream assay capture:

-

The Phosphorylation Motif (...SAA...) : The primary site of nucleophilic attack is the hydroxyl group of the central Serine (Ser) residue. The surrounding Alanine (Ala) residues provide a sterically unhindered environment, allowing the SIK catalytic cleft to access the Serine efficiently.

-

Hydrophobic Positioning (...L...) : The Leucine (Leu) residue located at the -2 or +4 positions relative to the target Ser/Thr is a hallmark recognition requirement for the AMPK kinase subfamily, facilitating hydrophobic interactions with the kinase's activation loop (T-loop)[4].

-

The Poly-Arginine Tail (...RRR-OH) : The C-terminal triplet of Arginine residues serves a purely methodological purpose. At physiological and acidic pH, these residues carry a strong positive charge, enabling the peptide to bind irreversibly to negatively charged phosphocellulose (P81) paper during radiometric assays[5].

Mechanism of Action: SIK-Mediated Phosphorylation

The mechanism of action for SIKs involves a hierarchical kinase cascade. SIKs are catalytically activated via phosphorylation of their T-loop by the master upstream kinase, LKB1 (Liver Kinase B1)[5].

In vivo, active SIKs phosphorylate endogenous substrates such as CRTCs (CREB-regulated transcription coactivators) and Class IIa HDACs, creating 14-3-3 binding sites that sequester these transcription factors in the cytoplasm. This sequestration shifts the cellular phenotype, such as reducing pro-inflammatory cytokines (TNF-α) and increasing immunoregulatory cytokines (IL-10)[6].

In vitro, the AMARA peptide bypasses the need for complex endogenous protein substrates. The activated SIK enzyme coordinates Mg2+ and ATP, transferring the γ -phosphate of ATP directly to the AMARA peptide's Serine residue.

SIK activation by LKB1 and divergent in vitro/in vivo substrate targeting.

Quantitative Profiling of Pan-SIK Inhibitors

Because the AMARA peptide is a highly efficient substrate, it is the gold standard for High-Throughput Screening (HTS) campaigns aimed at discovering SIK inhibitors for inflammatory diseases[6][7]. By measuring the reduction in AMARA phosphorylation, researchers can accurately determine the half-maximal inhibitory concentration ( IC50 ) of novel compounds.

Below is a quantitative summary of the clinical candidate GLPG3312 and its predecessor, evaluated using an ADP-Glo assay with the AMARA peptide substrate[6][7].

| Compound | Chemical Series / Class | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |

| Compound 8 | 4-(5-substituted-benzimidazol-1-yl) | 424 | 300 | 188 |

| GLPG3312 | Cyclopropyl carboxamide derivative | 2.0 | 0.7 | 0.6 |

Data demonstrates the optimization of pan-SIK inhibition, achieving sub-nanomolar potency against SIK2 and SIK3 using the AMARA substrate platform.

Self-Validating Experimental Protocol: AMARA Kinase Assay

To ensure scientific integrity, the following protocol details the radiometric [γ−32P]ATP kinase assay. Each step is designed as a self-validating system to eliminate false positives and ensure that the measured signal is exclusively derived from SIK-mediated AMARA phosphorylation.

Step-by-Step Methodology

-

Kinase Buffer Preparation :

-

Components: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM DTT.

-

Causality: EGTA is critical; it chelates ambient Ca2+ to silence any contaminating calcium-dependent kinases in the lysate, ensuring the readout is specific to the AMPK/SIK family. DTT maintains a reducing environment, preventing the oxidation of critical catalytic cysteine residues within the SIK active site.

-

-

Master Mix Assembly :

-

Components: Recombinant SIK enzyme, 200 µM AMARA peptide, and the test inhibitor.

-

Causality: Utilizing 200 µM of AMARA ensures the reaction operates at or near Vmax [8]. This saturation prevents substrate depletion artifacts, ensuring that any decrease in signal is strictly due to the inhibitor acting on the kinase, not a lack of available peptide.

-

-

Reaction Initiation :

-

Components: Add Mg2+ /ATP mixture spiked with [γ−32P]ATP .

-

Causality: Mg2+ acts as an essential cofactor, coordinating the negatively charged phosphate groups of ATP. This positions the γ -phosphate perfectly for a nucleophilic attack by the AMARA peptide's Serine hydroxyl group.

-

-

Incubation & Termination :

-

Action: Incubate at 30°C for 30 minutes. Terminate by spotting 20 µL of the reaction onto P81 phosphocellulose paper.

-

Causality: The basic C-terminal arginines (RRR) of the AMARA peptide bind ionically to the negatively charged phosphocellulose[5]. This traps the phosphorylated product on the paper matrix.

-

-

Washing & Quantification :

-

Action: Wash the P81 paper extensively (3x 10 mins) in 1% phosphoric acid, followed by a brief acetone wash. Read via liquid scintillation counting.

-

Causality: Phosphoric acid neutralizes the charge of unreacted [γ−32P]ATP , washing it away while the highly basic AMARA peptide remains bound. The acetone wash rapidly dries the paper, preventing signal quenching during scintillation.

-

Step-by-step workflow for the AMARA peptide-based radiometric SIK kinase assay.

References

-

GenScript - AMARA peptide (Sequence and Application). URL:[Link]

-

MRC PPU Reagents and Services - AMARA peptide (Substrate for AMPK/SIK). URL:[Link]

-

National Institutes of Health (PMC) / ACS - Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. URL:[Link]

-

ResearchGate - Activation of SNRK by LKB1 (Substrate Recognition). URL:[Link]

-

ResearchGate - LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1. URL:[Link]

-

University of Birmingham - AMPK antagonizes hepatic glucagon-stimulated cyclic AMP signalling via phosphorylation-induced activation of cyclic nucleotide phosphodiesterase 4B. URL:[Link]

Sources

- 1. genscript.com [genscript.com]

- 2. AMARA peptide | MRC PPU Reagents and Services [mrcppureagents.dundee.ac.uk]

- 3. AMARA peptide substrate - Echelon Biosciences [echelon-inc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

Decoding the AMARA Peptide Trifluoroacetate Salt: Structural Rationale and Assay Methodologies for AMPK Profiling

As drug development increasingly targets metabolic pathways, AMP-activated protein kinase (AMPK) has solidified its position as a master regulator of cellular energy homeostasis. To accurately interrogate AMPK and related salt-inducible kinases (SIKs) in vitro, researchers require a highly specific, optimized substrate. The AMARA peptide has emerged as the gold standard for this application.

Supplied predominantly as a trifluoroacetate (TFA) salt, the AMARA peptide is not merely a passive reagent; its handling, reconstitution, and integration into assay workflows require precise biochemical control. This whitepaper provides a comprehensive, causality-driven guide to utilizing the AMARA peptide TFA salt, ensuring high-fidelity, reproducible kinase profiling.

Biochemical Profile & Structural Causality

The AMARA peptide is a synthetic, 15-amino-acid sequence (AMARAASAAALARRR-OH ) engineered specifically to satisfy the consensus recognition motif of AMPK .

The Causality of the Sequence

AMPK substrate recognition is highly specific, requiring basic residues at the P-3 and P-4 positions (relative to the phosphorylation site) and hydrophobic residues at P-5 and P+4. The AMARA sequence is structurally optimized to meet these exact parameters:

-

Target Site (P0): Serine-7 is the exclusive site of phosphorylation.

-

Hydrophobic Anchors: Methionine-2 (P-5) and Leucine-11 (P+4) fulfill the hydrophobic docking requirements, stabilizing the peptide within the kinase catalytic cleft.

-

Basic Recognition: Arginine-4 (P-3) provides the critical basic charge required for AMPK recognition.

-

C-Terminal Tail: The poly-arginine tail (Arg13-Arg14-Arg15) serves a dual purpose. First, it artificially enhances the peptide's aqueous solubility. Second, the strong positive charge is highly advantageous for capturing the peptide on phosphocellulose (P81) filter paper during radiometric assays .

The Role of the Trifluoroacetate (TFA) Salt

During solid-phase peptide synthesis (SPPS), trifluoroacetic acid is utilized to cleave the peptide from the resin and remove side-chain protecting groups. The residual TFA forms a stable salt with the highly basic Arginine residues of the AMARA peptide.

Critical Insight: TFA is a strong acid. If the peptide is dissolved in unbuffered water, the local pH can drop significantly. Introducing a highly acidic substrate solution into a kinase assay can instantaneously denature the enzyme. Therefore, reconstitution must always be performed in a buffered solution to neutralize the TFA counterion.

Quantitative Physicochemical Data

| Parameter | Specification |

| Sequence | H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH |

| Target Residue | Serine-7 |

| Molecular Formula | C62H115N27O17S • XCF3COOH |

| Molecular Weight | 1542.8 g/mol (free base) |

| Purity | ≥95% (Typical) |

| Solubility | ~1 mg/mL in DMSO or PBS (pH 7.2) |

| Storage Temperature | -20°C to -80°C (Lyophilized solid) |

Mechanistic Pathway: AMPK Substrate Recognition

Before executing an assay, it is critical to understand the upstream activation and downstream transfer mechanics. AMPK exists as an inactive heterotrimer until upstream kinases (like LKB1) phosphorylate Thr172, and rising AMP levels trigger allosteric activation. Once active, AMPK transfers the γ -phosphate from ATP to the hydroxyl group of Serine-7 on the AMARA peptide.

Mechanistic pathway of AMPK activation and subsequent AMARA peptide phosphorylation.

Reconstitution & Handling Protocol

Improper handling of the AMARA peptide is a primary source of assay variability. The following protocol ensures structural integrity and mitigates the risks associated with the TFA salt and oxidation-prone residues .

Step 1: Thermal Equilibration

-

Action: Remove the lyophilized vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening.

-

Causality: Opening a cold vial introduces atmospheric moisture, which causes rapid condensation. This moisture can trigger premature hydrolysis or degradation of the peptide.

Step 2: Solvent Selection & Neutralization

-

Action: Reconstitute the peptide to a 1 mg/mL stock solution using either anhydrous DMSO or a physiological buffer (e.g., PBS pH 7.2 or 50 mM HEPES pH 7.4).

-

Causality: As established, the TFA salt lowers the pH of unbuffered water. Using a strong buffer ensures the pH remains neutral, protecting the kinase during the downstream assay.

Step 3: Inert Gas Purging

-

Action: Purge the chosen solvent with an inert gas (Argon or Nitrogen) for 5 minutes prior to dissolving the peptide.

-

Causality: The AMARA peptide contains a Methionine residue at position 2. Methionine is highly susceptible to oxidation (forming methionine sulfoxide) in the presence of dissolved oxygen, which alters the peptide's hydrophobicity and reduces its affinity for the AMPK catalytic cleft.

Step 4: Aliquoting and Storage

-

Action: Divide the reconstituted stock into single-use aliquots (e.g., 50 µL) and flash-freeze in liquid nitrogen before storing at -80°C.

-

Causality: Repeated freeze-thaw cycles cause micro-ice crystal formation that physically shears the peptide backbone. Single-use aliquots guarantee uniform substrate concentration across multiple assay days.

In Vitro Kinase Assay Methodology (Self-Validating System)

While radiometric assays ( 32 P-ATP) are historically common, modern high-throughput profiling relies on luminescence-based ADP detection (e.g., ADP-Glo™) . This method measures the ADP generated during the phosphorylation of the AMARA peptide.

A robust protocol must be a self-validating system . This means the assay plate must contain internal controls that independently verify the integrity of the ATP, the substrate, and the enzyme.

The Self-Validating Control Matrix

-

Blank (Buffer + ATP + Detection Reagent): Validates the baseline rate of spontaneous ATP hydrolysis. A high blank indicates degraded ATP.

-

No-Substrate Control (Kinase + ATP): Validates that the kinase is not excessively auto-phosphorylating.

-

Positive Control (Kinase + AMARA + ATP): Establishes the maximum dynamic range of the assay.

-

Inhibitor Control (Kinase + AMARA + ATP + Reference Inhibitor e.g., Compound C): Validates that the observed ADP generation is specifically driven by AMPK and not a contaminating ATPase.

Self-validating ADP-Glo luminescence workflow for quantifying AMPK kinase activity.

Step-by-Step Luminescence Protocol

-

Prepare Kinase Buffer: Formulate a 1x Kinase Buffer containing 40 mM HEPES (pH 7.4), 20 mM MgCl 2 , 0.1 mg/mL BSA, and 1 mM DTT. Causality: DTT maintains the kinase's surface cysteine residues in a reduced state, preventing oligomerization and loss of activity.

-

Master Mix Preparation: For each well, prepare a Master Mix containing 10 µM ATP, 50 µM AMP (to allosterically activate AMPK), and 0.2 mg/mL AMARA peptide.

-

Initiate Reaction: Add 10 µL of the Master Mix to 10 µL of diluted AMPK (typically 1-5 ng/µL) in a white 96-well plate. Incubate at 30°C for exactly 45 minutes.

-

Terminate and Deplete: Add 20 µL of ADP-Glo™ Reagent to all wells. Incubate at room temperature for 45 minutes. Causality: This reagent forcefully terminates the kinase reaction and completely depletes any unreacted ATP, ensuring the subsequent signal is derived solely from the ADP produced.

-

Signal Generation: Add 40 µL of Kinase Detection Reagent. Incubate for 45 minutes at room temperature. This converts the generated ADP back into ATP, which drives a luciferase-mediated light reaction.

-

Quantification: Read the plate on a microplate luminometer. Calculate the specific kinase activity by subtracting the Blank relative light units (RLU) from the Positive Control RLU.

References

-

BPS Bioscience. "Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit Protocol." BPS Bioscience. [Link]

-

American Journal of Physiology-Endocrinology and Metabolism. "AMP-activated protein kinase kinase activity and phosphorylation of AMP-activated protein kinase in contracting muscle of sedentary and endurance-trained rats." AJP.[Link]

The AMARA Peptide: Bridging In Vivo Kinase Activation and In Vitro Enzymatic Profiling

Executive Summary

In the landscape of metabolic pharmacology and kinase profiling, AMP-activated protein kinase (AMPK) stands as a master regulator of cellular energy homeostasis[1]. Accurately quantifying the activation state of AMPK and its related kinases (e.g., SIK, MARK) is a critical bottleneck in drug development. The AMARA peptide (Sequence: AMARAASAAALARRR) has emerged as the gold-standard synthetic substrate for these applications[2].

This technical guide dissects the molecular causality behind the AMARA peptide's design, clarifies the critical systems-biology dichotomy between its in vivo implications and in vitro applications[3], and provides highly validated, self-contained experimental workflows for application scientists and drug developers.

Molecular Architecture: The Causality of the AMARA Sequence

The efficacy of the AMARA peptide is not accidental; it is the result of rational sequence optimization designed to perfectly satisfy the spatial and electrostatic requirements of the AMPK catalytic cleft[4]. AMPK possesses one of the most strictly defined target recognition motifs among all protein kinases[4].

By mapping the AMARA sequence (A-M-A-R-A-A-S-A-A-A-L-A-R-R-R) against the canonical AMPK recognition motif, we can establish the biochemical causality behind its robust kinetic performance:

Table 1: Structural Causality of the AMARA Peptide Motif

| Position | Amino Acid | Biochemical Causality & Function |

| P-5 | Methionine (M) | Satisfies the strict requirement for a bulky hydrophobic residue upstream of the target site, anchoring the peptide into the kinase domain[4]. |

| P-3 | Arginine (R) | Provides the critical basic charge required for electrostatic docking within the AMPK active site[4]. |

| P0 | Serine (S) | The primary nucleophilic target (Ser7) that accepts the γ -phosphate from ATP during the phosphoryl transfer reaction[3]. |